molecular formula C17H15N5OS2 B4632486 2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-1,3-thiazol-2-ylacetamide

Cat. No.: B4632486
M. Wt: 369.5 g/mol
InChI Key: GXRBDEJSNMBJBC-UHFFFAOYSA-N
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Description

2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-1,3-thiazol-2-ylacetamide is a useful research compound. Its molecular formula is C17H15N5OS2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.07180247 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed various derivatives of [1,2,4]triazoloquinazolinium compounds, including those related to 2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-1,3-thiazol-2-ylacetamide, for their potential applications in scientific research. The preparation of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides demonstrates the intricate synthetic routes involved in producing these compounds, providing a basis for further chemical modifications and studies (Crabb et al., 1999).

Antimicrobial Activity

The synthesis and evaluation of quinoline derivatives containing an azole nucleus, including [1,2,4]triazoloquinazoline analogs, highlight their potential antimicrobial properties. These derivatives have been shown to exhibit significant activity against a variety of microorganisms, suggesting their application in developing new antimicrobial agents (Özyanik et al., 2012).

Anticancer Potential

The design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives aim at meeting the structural requirements essential for anticancer activity. The creation of N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives showcases efforts to explore the anticancer potential of these compounds, with some showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Novel Synthetic Routes

Research into the synthesis of novel 2-Methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and derivatives demonstrates the ongoing exploration of new synthetic routes and chemical transformations. This work not only expands the chemical space of triazoloquinazoline derivatives but also opens new avenues for their application in various fields of scientific research (Al-Salahi & Geffken, 2011).

Properties

IUPAC Name

2-[(5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS2/c1-10-4-3-5-12-11(2)8-13-20-21-17(22(13)15(10)12)25-9-14(23)19-16-18-6-7-24-16/h3-8H,9H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRBDEJSNMBJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC3=NN=C(N32)SCC(=O)NC4=NC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-1,3-thiazol-2-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-1,3-thiazol-2-ylacetamide
Reactant of Route 3
Reactant of Route 3
2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-1,3-thiazol-2-ylacetamide
Reactant of Route 4
Reactant of Route 4
2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-1,3-thiazol-2-ylacetamide
Reactant of Route 5
Reactant of Route 5
2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-1,3-thiazol-2-ylacetamide
Reactant of Route 6
Reactant of Route 6
2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-1,3-thiazol-2-ylacetamide

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